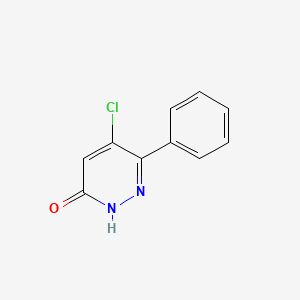
1,4-双(2-溴乙基)苯
描述
1,4-Bis(2-bromoethyl)benzene is a chemical compound with the molecular formula C10H12Br2 . It has a molecular weight of 292.01 g/mol . The compound is also known by other names such as 1,4-bis(2-bromoethyl)benzene and 4542-72-7 .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-bromoethyl)benzene consists of a benzene ring with two bromoethyl groups attached at the 1 and 4 positions . The InChI representation of the molecule isInChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 . Physical And Chemical Properties Analysis
1,4-Bis(2-bromoethyl)benzene has a molecular weight of 292.01 g/mol and a density of 1.6±0.1 g/cm³ . It has a boiling point of 300.9±22.0 °C at 760 mmHg . The compound has no hydrogen bond donors or acceptors, and it has four freely rotating bonds .科学研究应用
Pharmaceutical Synthesis
1,4-Bis(2-bromoethyl)benzene is utilized in pharmaceutical research, particularly in the synthesis of antimicrobial agents. It serves as a precursor for the creation of small β-peptidomimetics, which are structures designed to mimic the function of natural peptides . These compounds have potential applications in developing new therapeutic agents with high enzymic stability and low toxicity.
Material Science
In material science, this compound is studied for its unique physical and chemical properties. Researchers from the Keehn Lab at Brandeis University investigate molecules like 1,4-Bis(2-bromoethyl)benzene to understand the novel structures and the general limitations of carbonaceous materials .
Organic Synthesis
1,4-Bis(2-bromoethyl)benzene acts as a building block in organic synthesis. It is used in various organic reactions due to its balanced reactivity and stability, making it a valuable tool for chemists exploring new synthetic pathways .
Polymer Chemistry
This compound is relevant in polymer chemistry where it may be used in the controlled radical polymerization of styrene and in the synthesis of bromine-terminated polymers via atom transfer radical polymerization .
Analytical Chemistry
While specific applications in analytical chemistry are not detailed in the search results, compounds like 1,4-Bis(2-bromoethyl)benzene can be used as standards or reagents in various analytical methods to determine the presence of similar structures or to calibrate instruments .
Environmental Science
The applications of 1,4-Bis(2-bromoethyl)benzene in environmental science are not explicitly mentioned in the search results. However, compounds of this nature can be studied for their environmental impact, biodegradability, and potential as intermediates in the synthesis of environmentally friendly materials .
Biochemistry
In biochemistry, 1,4-Bis(2-bromoethyl)benzene may be involved in studies related to molecular interactions, such as halogen bonding, which is significant in the structure and function of biomolecules .
Nanotechnology
The search did not yield specific applications in nanotechnology, but compounds like 1,4-Bis(2-bromoethyl)benzene could be explored for creating nanoscale structures or as components in the design of molecular machines due to their reactive bromine groups .
安全和危害
While specific safety and hazard information for 1,4-Bis(2-bromoethyl)benzene is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Bis(2-bromoethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic background can influence a person’s response to exposure.
属性
IUPAC Name |
1,4-bis(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVPRNNDJXCLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372758 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-bromoethyl)benzene | |
CAS RN |
4542-72-7 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Bis(2-bromoethyl)benzene interact with Antimony Trichloride (SbCl3) to form a supramolecular network?
A1: 1,4-Bis(2-bromoethyl)benzene interacts with SbCl3 through a network of non-covalent interactions, also known as secondary bonding interactions (SBIs). These interactions include Sb···Cl, Sb···Br, and Sb-π interactions []. The bromine atoms in 1,4-Bis(2-bromoethyl)benzene act as electron donors, interacting with the electron-deficient antimony center in SbCl3. Additionally, the π-system of the benzene ring engages in Sb-π interactions with the antimony center. This combination of SBIs contributes to the formation of a stable, two-dimensional supramolecular coordination network.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



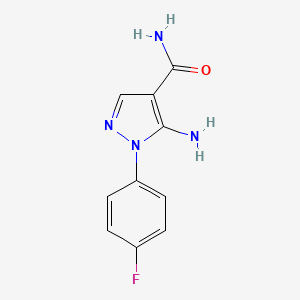
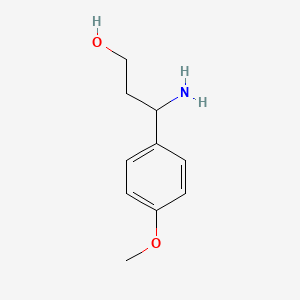
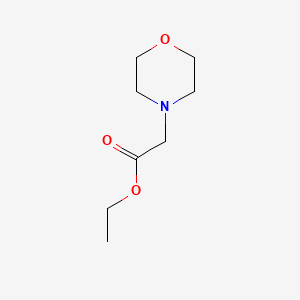
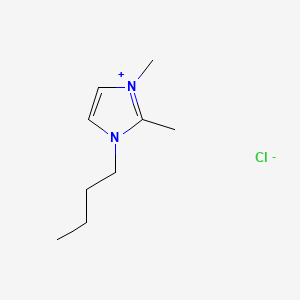
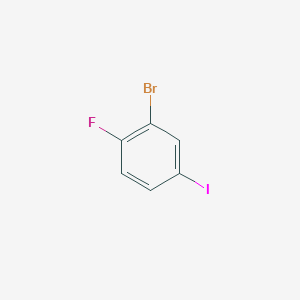

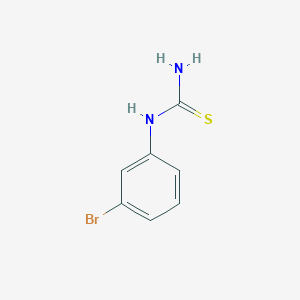
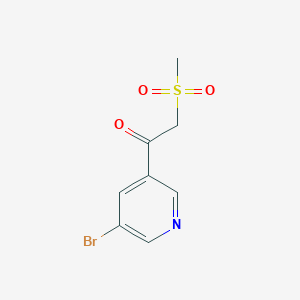
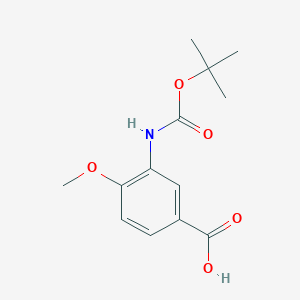
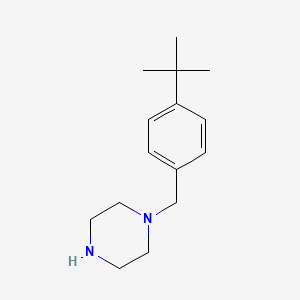
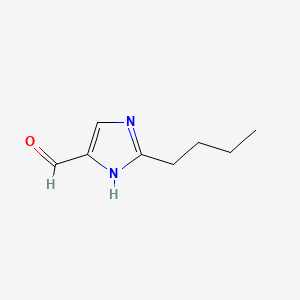

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
